molecular formula C18H14N2O3S2 B2581692 (5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 608118-75-8

(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2581692
CAS RN: 608118-75-8
M. Wt: 370.44
InChI Key: WMRKHAHXWZEIQW-YBEGLDIGSA-N
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Description

(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14N2O3S2 and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Environmental Applications

The compound (5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one represents a class of thiazolidinone derivatives known for their versatility in synthetic organic chemistry and potential for pharmacological activity. Thiazolidinones, including derivatives similar to the specified compound, have been extensively studied for their synthetic utility and biological activities.

One of the primary research applications of such compounds lies in their role as intermediates in the synthesis of a wide range of chemical entities. Thiazolidinones serve as key scaffolds in the development of various pharmacophores due to their ability to undergo multiple chemical transformations. This versatility facilitates the synthesis of diverse compounds with potential applications in drug discovery and development (Sahiba et al., 2020).

Additionally, thiazolidinone derivatives have been explored for their environmental applications, particularly in the synthesis of materials with potential utility in the mitigation of pollutants. The structural modifications of thiazolidinones can lead to compounds with enhanced ability to interact with various environmental contaminants, thereby aiding in their removal or neutralization (Gu et al., 2009).

Pharmacological Potential

Thiazolidinone derivatives, including the compound , have been extensively investigated for their pharmacological potential across a spectrum of therapeutic areas. These compounds exhibit a broad range of biological activities, including antimicrobial, antitumor, and antidiabetic effects. The diverse pharmacological profile is attributed to the core thiazolidinone structure, which allows for significant structural diversity and optimization through chemical modifications (Singh et al., 2022).

Moreover, the presence of the nitrophenyl and methylphenyl groups in the compound provides additional points for chemical modification, enhancing the molecule's potential for serving as a lead in drug discovery efforts targeting various diseases. The structural attributes of these compounds enable the exploration of their mechanism of action, offering insights into the molecular basis of their pharmacological activities and facilitating the design of more potent and selective therapeutic agents (ArunlalV. et al., 2015).

properties

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-12-6-8-13(9-7-12)11-19-17(21)16(25-18(19)24)10-14-4-2-3-5-15(14)20(22)23/h2-10H,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRKHAHXWZEIQW-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.